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Abstract
The expansion of the genetic alphabet beyond the canonical A, T, C, and G nucleotides offers a

powerful strategy to enhance the chemical diversity of nucleic acid libraries, leading to the

selection of aptamers with superior binding affinities and specificities. This application note

details the conceptual framework and a theoretical protocol for the use of 2-Aminoisocytosine
(2-AIC) in the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process for

aptamer selection. While direct and extensive literature on the application of 2-AIC in aptamer

selection is limited, this document extrapolates from established methodologies using other

unnatural base pairs (UBPs) to provide a comprehensive guide for researchers interested in

exploring its potential. The inclusion of 2-AIC, which can form an alternative hydrogen-bonding

pair with a suitable partner like isoguanine (isoG), is poised to unlock novel aptamer

functionalities for diagnostics and therapeutics.

Introduction
Aptamers, single-stranded DNA or RNA molecules, are selected from large combinatorial

libraries for their ability to bind to specific targets with high affinity and specificity. The functional

repertoire of natural nucleic acids is limited by the four standard bases. The incorporation of

modified or unnatural nucleotides, such as 2-Aminoisocytosine, into the SELEX process can

significantly augment the chemical and structural diversity of the aptamer library. This

expansion of the genetic alphabet can lead to aptamers with enhanced binding properties,
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improved nuclease resistance, and novel functionalities, making them highly attractive for drug

development and diagnostic applications. 2-Aminoisocytosine, with its distinct hydrogen

bonding pattern, offers a unique opportunity to explore novel molecular interactions for target

recognition.

Principle of 2-Aminoisocytosine in Aptamer
Selection
The core principle behind using 2-Aminoisocytosine in aptamer selection lies in the formation

of a stable and specific unnatural base pair during the enzymatic amplification steps of SELEX.

2-AIC can form three hydrogen bonds with isoguanine (isoG), creating a base pair that is

orthogonal to the natural A-T and G-C pairs. For successful implementation, a DNA polymerase

must be identified that can efficiently and faithfully incorporate the triphosphate of 2-AIC

(d2AICTP) opposite a template isoG and vice versa. The inclusion of this UBP within the

random region of the aptamer library introduces novel chemical functionalities and

conformational possibilities, thereby increasing the probability of isolating high-affinity

aptamers.

Experimental Protocols
The following protocols are theoretical and based on established SELEX procedures for other

unnatural base pairs. Optimization will be required for the specific use of 2-Aminoisocytosine
and its pairing partner.

Preparation of the Modified DNA Library
Oligonucleotide Synthesis: Synthesize a single-stranded DNA (ssDNA) library with a central

random region flanked by constant primer binding sites. The random region should contain

the four natural bases and isoguanine (isoG) at specific or random positions.

Example Library Design: 5'-[Forward Primer Site]-[N]x-[isoG]-[N]y-[Reverse Primer Site]-3',

where 'N' represents A, T, C, or G, and 'x' and 'y' define the length of the random regions.

The placement and number of isoG bases can be varied.

Purification: Purify the synthesized library using denaturing polyacrylamide gel

electrophoresis (PAGE) to ensure the correct length and remove truncated or failed
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sequences.

In Vitro Selection (SELEX) Cycle
A typical SELEX process consists of iterative rounds of selection, partitioning, and

amplification.

Binding:

Dissolve the ssDNA library in a suitable binding buffer (e.g., PBS with 5 mM MgCl₂).

Heat the library to 95°C for 5 minutes and then cool on ice for 10 minutes to facilitate

proper folding.

Incubate the folded library with the target molecule at a predetermined concentration and

temperature. Incubation times can range from 30 minutes to several hours.

Partitioning:

Separate the target-bound aptamers from the unbound sequences. Common methods

include:

Nitrocellulose Filter Binding: For protein targets, the protein-aptamer complexes are

retained on the filter while unbound aptamers pass through.

Magnetic-Activated Cell Sorting (MACS) or Fluorescence-Activated Cell Sorting (FACS):

For cell-based targets (Cell-SELEX).

Affinity Chromatography: Using immobilized targets on a solid support.

Elution and Amplification:

Elute the bound aptamers from the target (e.g., by heat denaturation or a high salt wash).

Amplify the eluted sequences by PCR. The PCR master mix must contain the four

standard dNTPs and d2AICTP. A DNA polymerase capable of efficiently incorporating

d2AICTP opposite isoG is crucial.
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PCR Conditions:

Initial Denaturation: 95°C for 5 min

Cycling (10-15 rounds):

Denaturation: 95°C for 30 sec

Annealing: 55-65°C for 30 sec

Extension: 72°C for 30-60 sec

Final Extension: 72°C for 5 min

Use a forward primer and a biotinylated reverse primer for subsequent strand separation.

Strand Separation:

Capture the biotinylated double-stranded PCR products on streptavidin-coated magnetic

beads.

Denature the DNA using a fresh solution of 0.2 M NaOH to elute the non-biotinylated, 2-

AIC-containing ssDNA aptamer pool for the next round of selection.

Neutralize the eluted ssDNA with a suitable buffer.

Monitoring SELEX Progression:

Monitor the enrichment of target-binding aptamers after each round using techniques like

filter binding assays with radiolabeled aptamers or quantitative PCR (qPCR).

Sequencing and Aptamer Characterization:

After 8-15 rounds of selection, clone and sequence the enriched aptamer pool using next-

generation sequencing (NGS).

Analyze the sequences to identify consensus motifs and individual aptamer candidates.
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Synthesize individual aptamers and characterize their binding affinity (e.g., using surface

plasmon resonance (SPR), biolayer interferometry (BLI), or microscale thermophoresis

(MST)) and specificity.

Data Presentation
The successful application of 2-Aminoisocytosine in aptamer selection would be expected to

yield aptamers with significantly improved binding affinities compared to their natural

counterparts. The following table provides a template for summarizing and comparing such

hypothetical quantitative data.

Aptamer
Candidate

Target Modification
Dissociation
Constant (Kᵈ)

Fold
Improvement

Aptamer-X Protein A None (A,T,C,G) 100 nM -

Aptamer-X-AIC Protein A

2-

Aminoisocytosin

e

1 nM 100x

Aptamer-Y Small Molecule B None (A,T,C,G) 5 µM -

Aptamer-Y-AIC Small Molecule B

2-

Aminoisocytosin

e

50 nM 100x

Visualizations
Experimental Workflow
The following diagram illustrates the theoretical SELEX workflow for the selection of aptamers

containing 2-Aminoisocytosine.
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[https://www.benchchem.com/product/b134706#application-of-2-aminoisocytosine-in-
aptamer-selection]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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